molecular formula C11H13NO3 B14844336 2-Cyclopropoxy-4-(methylamino)benzoic acid

2-Cyclopropoxy-4-(methylamino)benzoic acid

Cat. No.: B14844336
M. Wt: 207.23 g/mol
InChI Key: VQEGRJWTTQPBJS-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-4-(methylamino)benzoic acid is an organic compound with a unique structure that combines a cyclopropoxy group and a methylamino group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropoxy-4-(methylamino)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-cyclopropoxybenzoic acid with methylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial process may also include purification steps such as crystallization or chromatography to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-4-(methylamino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy or methylamino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

2-Cyclopropoxy-4-(methylamino)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-4-(methylamino)benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(Methylamino)benzoic acid: Similar structure but lacks the cyclopropoxy group.

    2-Methoxy-4-(methylamino)benzoic acid: Contains a methoxy group instead of a cyclopropoxy group.

    2-(Methylamino)benzoic acid: Lacks the cyclopropoxy group and has a different substitution pattern.

Uniqueness

2-Cyclopropoxy-4-(methylamino)benzoic acid is unique due to the presence of both the cyclopropoxy and methylamino groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

2-cyclopropyloxy-4-(methylamino)benzoic acid

InChI

InChI=1S/C11H13NO3/c1-12-7-2-5-9(11(13)14)10(6-7)15-8-3-4-8/h2,5-6,8,12H,3-4H2,1H3,(H,13,14)

InChI Key

VQEGRJWTTQPBJS-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=C(C=C1)C(=O)O)OC2CC2

Origin of Product

United States

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